5-氟-2-丙氧苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

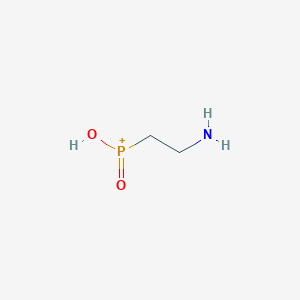

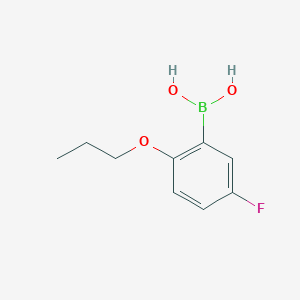

5-Fluoro-2-propoxyphenylboronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss 5-Fluoro-2-propoxyphenylboronic acid, they do provide insights into the behavior of similar fluorinated organic compounds and their interactions with other molecules, which can be extrapolated to understand the properties and reactivity of 5-Fluoro-2-propoxyphenylboronic acid.

Synthesis Analysis

The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. For example, the synthesis of fluorinated arachidonic acid derivatives was achieved using a fluorinated double bond introduced by diisobutylaluminium hydride reduction of dimethylfluoromaleate . Similarly, the synthesis of fluoronicotinic acid ester was performed at room temperature without azeotropic drying of the fluoride . These methods suggest that the synthesis of 5-Fluoro-2-propoxyphenylboronic acid would likely involve careful control of reaction conditions to incorporate the fluorine atom effectively.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their properties. For instance, the crystal and molecular structure of fluoro-substituted 2-formylphenylboronic acids was determined using single-crystal X-ray diffraction, revealing the influence of the position of fluorine substituents on the properties of the compounds . This suggests that the molecular structure of 5-Fluoro-2-propoxyphenylboronic acid would also be crucial in determining its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of the electronegative fluorine atom. The interaction of 5-fluoroorotic acid with transition metals resulted in various coordination compounds, indicating that fluorinated compounds can form stable complexes with metals . This property could be relevant for 5-Fluoro-2-propoxyphenylboronic acid in its potential to form complexes in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the pKa values of fluoro-2-formylphenylboronic acids were determined and compared with other related compounds, showing the effect of fluorine on acidity . The behavior of fluorinated arachidonic acids in biological systems also demonstrated the impact of fluorine on lipid distribution and enzyme inhibition . These findings suggest that 5-Fluoro-2-propoxyphenylboronic acid would have distinct physical and chemical properties that could be exploited in various applications, such as medicinal chemistry and materials science.

科学研究应用

癌症研究和化疗

5-氟-2-丙氧苯硼酸及其衍生物在实验肿瘤学中显示出有希望的结果。一项研究强调了苯硼酸和苯并噁硼醇衍生物的抗增殖潜力,重点介绍了它们诱导 A2780 卵巢癌细胞凋亡的能力。这些衍生物在 G2/M 中表现出强烈的细胞周期阻滞诱导,与 caspase-3 激活相关,导致有丝分裂灾难细胞形态和非整倍体和四倍体细胞百分比增加。这些化合物被确认为特定于阶段周期的药物,显示出明确的构效关系。观察到的细胞周期阻滞是由于显着的 p21 积累,与细胞周期蛋白 B1 或 β-微管蛋白降解无关,这突出了它们作为具有细胞周期特异性作用模式的新型抗癌剂的潜力(Psurski 等,2018)。

分析化学和材料科学

5-氟-2-丙氧苯硼酸及其类似物也已在分析化学和材料科学中找到应用。一项研究开发了高性能聚(5-氟吲哚)(5-PFIn)作为电荷存储材料,展示了其优于类似物的电化学性能。5-PFIn 纳米线表现出优异的比电容、循环稳定性和缓慢的自放电行为,使其成为超级电容器应用的有前途的材料。共轭聚吲哚结构中的氟取代显着增强了其电化学电荷存储能力(Wang 等,2019)。

化学和药理学

氟取代基对苯硼化合物的影响一直是广泛研究的主题,因为它们在有机合成、分析化学、材料化学、生物学和医学等各个领域的应用。氟取代硼酸及其衍生物,如酯、苯并噁硼醇和硼氧杂环,已被研究其酸度、水解稳定性和光谱特性等特性。此外,这些化合物已针对其应用进行了评估,使其在不同的科学领域中具有价值(Gozdalik 等,2017)。

安全和危害

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

作用机制

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In Suzuki-Miyaura coupling reactions, 5-Fluoro-2-propoxyphenylboronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in the synthesis of various organic compounds . These compounds can affect numerous biochemical pathways depending on their structure and function.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the conditions under which they are used .

Result of Action

The result of the action of 5-Fluoro-2-propoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 5-Fluoro-2-propoxyphenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic acids can be considerably accelerated at physiological pH . This property can affect the stability and efficacy of the compound in different environments.

属性

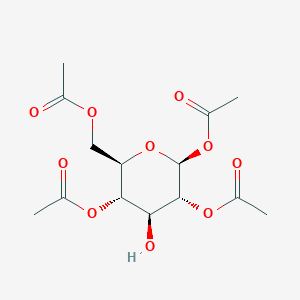

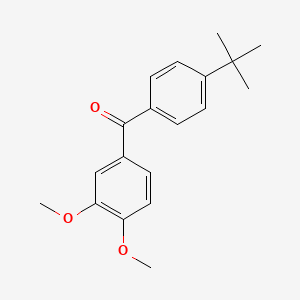

IUPAC Name |

(5-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQRNJJJJCUOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584286 |

Source

|

| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-propoxyphenylboronic acid | |

CAS RN |

480438-73-1 |

Source

|

| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

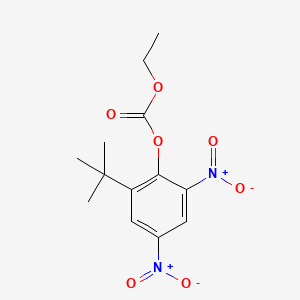

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)